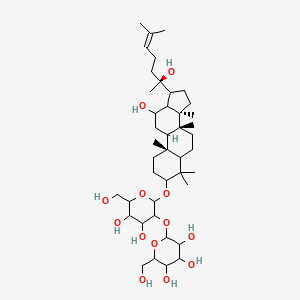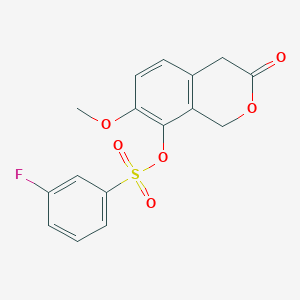
7-Methoxy-3-oxoisochroman-8-yl 3-fluorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-3-oxoisochroman-8-yl 3-fluorobenzenesulfonate is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group, an oxoisochroman moiety, and a fluorobenzenesulfonate group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-oxoisochroman-8-yl 3-fluorobenzenesulfonate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxy-3-oxoisochroman-8-yl 3-fluorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isochroman derivatives .
Aplicaciones Científicas De Investigación
7-Methoxy-3-oxoisochroman-8-yl 3-fluorobenzenesulfonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Industry: Its unique properties can be leveraged in the development of new materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 7-Methoxy-3-oxoisochroman-8-yl 3-fluorobenzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its effects .
Comparación Con Compuestos Similares
- 7-Methoxy-8-(3-methyl-2-butenyl)coumarin
- 7-Methoxy-8-isopentenylcoumarin
- 7-Fluoro-2-(4-methoxy-3-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one .
Comparison: Its fluorobenzenesulfonate moiety, in particular, provides unique opportunities for substitution reactions and the development of novel derivatives .
Propiedades
Fórmula molecular |
C16H13FO6S |
|---|---|
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
(7-methoxy-3-oxo-1,4-dihydroisochromen-8-yl) 3-fluorobenzenesulfonate |
InChI |
InChI=1S/C16H13FO6S/c1-21-14-6-5-10-7-15(18)22-9-13(10)16(14)23-24(19,20)12-4-2-3-11(17)8-12/h2-6,8H,7,9H2,1H3 |
Clave InChI |
NQIYRODCCPWUKE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(CC(=O)OC2)C=C1)OS(=O)(=O)C3=CC=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate](/img/structure/B14782578.png)
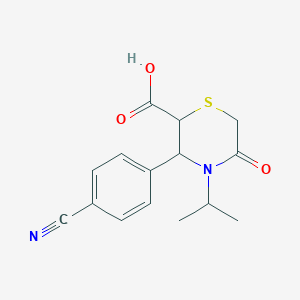
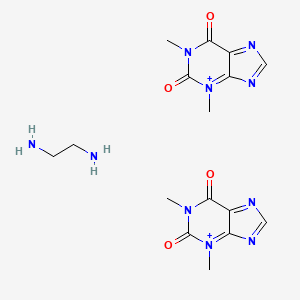
![6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14782594.png)

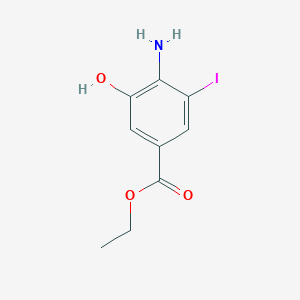
![Benzyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14782619.png)
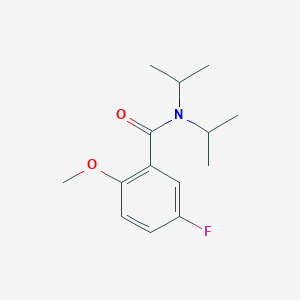
![Lithium 9-borabicyclo[3.3.1]nonane hydride](/img/structure/B14782625.png)
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-(3-Cyclohexylpropoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14782632.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B14782640.png)
![Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B14782650.png)
![3a,4,9,9a-Tetrahydro-4,9-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14782663.png)
